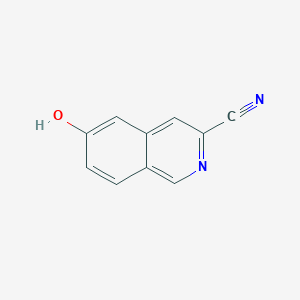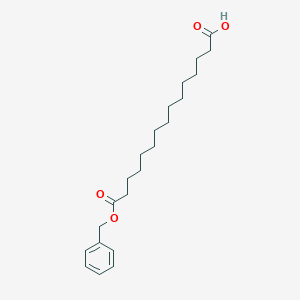
15-(Benzyloxy)-15-oxopentadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-(Benzyloxy)-15-oxopentadecanoic acid is a synthetic organic compound that belongs to the class of fatty acids It features a benzyloxy group attached to the 15th carbon of a pentadecanoic acid chain, with a ketone functional group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-(Benzyloxy)-15-oxopentadecanoic acid typically involves the following steps:
Starting Material: The synthesis begins with pentadecanoic acid.
Introduction of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting pentadecanoic acid with benzyl alcohol in the presence of a strong acid catalyst.
Oxidation: The ketone functional group is introduced by oxidizing the benzyloxy intermediate. Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions to achieve the desired oxidation state.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
15-(Benzyloxy)-15-oxopentadecanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be further oxidized to form benzoic acid derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Benzyl alcohol, strong acid catalysts.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 15-(Benzyloxy)-15-hydroxypentadecanoic acid.
Substitution: Various substituted pentadecanoic acid derivatives.
Scientific Research Applications
15-(Benzyloxy)-15-oxopentadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 15-(Benzyloxy)-15-oxopentadecanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in fatty acid metabolism, influencing their activity.
Pathways Involved: It may modulate pathways related to lipid metabolism, oxidative stress, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pentadecanoic Acid: A saturated fatty acid with a similar carbon chain length but lacking the benzyloxy and ketone groups.
Benzyloxyacetic Acid: Contains a benzyloxy group but has a shorter carbon chain and lacks the ketone group.
15-Oxopentadecanoic Acid: Similar carbon chain and ketone group but lacks the benzyloxy group.
Uniqueness
15-(Benzyloxy)-15-oxopentadecanoic acid is unique due to the presence of both the benzyloxy and ketone functional groups at the 15th carbon position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H34O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
15-oxo-15-phenylmethoxypentadecanoic acid |
InChI |
InChI=1S/C22H34O4/c23-21(24)17-13-8-6-4-2-1-3-5-7-9-14-18-22(25)26-19-20-15-11-10-12-16-20/h10-12,15-16H,1-9,13-14,17-19H2,(H,23,24) |
InChI Key |
SKBVOISVMIHBEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B13668581.png)
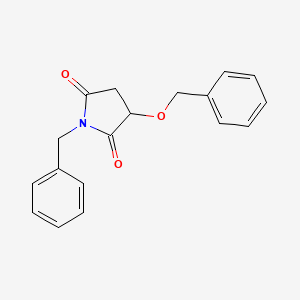
![6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13668594.png)
![6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13668601.png)
![5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13668626.png)
![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13668635.png)
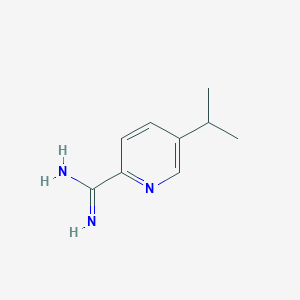
![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B13668645.png)
![4-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13668651.png)
![6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668658.png)
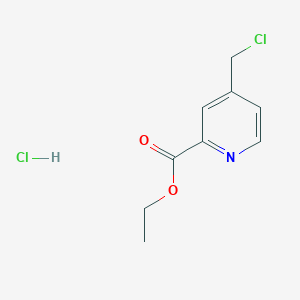
![Tert-butyl 4-chloro-2-cyclopropyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13668665.png)
